Hydroxyethylcysteine

Description

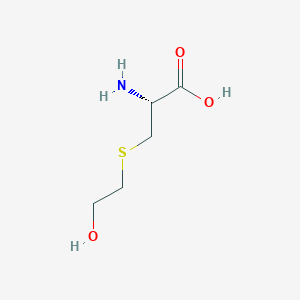

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFRVMDVLYIXJF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914076 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-98-2, 97170-10-0 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Intracellular Life of Hydroxyethylcysteine: Beyond a Biomarker of Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

For decades, the scientific community has recognized N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) as a reliable urinary biomarker, a chemical breadcrumb trail leading back to exposure to harmful xenobiotics such as ethylene oxide and vinyl chloride. Its presence in urine is a clear indicator of the body's detoxification efforts, specifically through the glutathione conjugation pathway. However, the story of its precursor, S-(2-hydroxyethyl)cysteine (HEC), remains largely untold. Once formed within the cell, what is the fate of this molecule? Does it possess a biological life of its own, actively participating in cellular processes, or is it merely a transient intermediate destined for acetylation and excretion?

This technical guide ventures into this sparsely charted territory. While direct, comprehensive evidence of HEC's intrinsic biological functions is notably limited in current scientific literature, this document aims to provide a foundational understanding by synthesizing what is known about its formation, its chemical nature, and the activities of structurally related cysteine adducts. By critically examining the available data and proposing logical, experimentally verifiable hypotheses, we seek to equip researchers and drug development professionals with the context and methodological insights necessary to explore the potential intracellular roles of this intriguing molecule. This guide is structured not as a definitive encyclopedia, but as a roadmap for future inquiry, highlighting the gaps in our knowledge and illuminating the path toward potential discoveries.

Genesis of Hydroxyethylcysteine: A Tale of Detoxification

The formation of S-(2-hydroxyethyl)cysteine is a critical step in the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds. This process is initiated by the conjugation of the xenobiotic, or its reactive metabolite, with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

The resulting glutathione conjugate is then sequentially metabolized by peptidases to yield the corresponding cysteinylglycine and then cysteine conjugates. In the context of ethylene oxide exposure, for instance, the highly reactive epoxide ring is opened by the nucleophilic attack of the thiol group of glutathione, forming S-(2-hydroxyethyl)glutathione. Subsequent enzymatic cleavage of the glutamate and glycine residues yields S-(2-hydroxyethyl)cysteine.

The final and most well-documented step in this pathway is the N-acetylation of S-(2-hydroxyethyl)cysteine by N-acetyltransferase to form N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), which is then readily excreted in the urine. This efficient clearance is why HEMA has become a valuable biomarker for monitoring occupational and environmental exposure to ethylene oxide and other hazardous chemicals.

Figure 1: The Mercapturic Acid Pathway for the Detoxification of Ethylene Oxide.

The Unexplored Frontier: Potential Biological Functions of Intracellular this compound

While the role of HEC as a metabolic intermediate in the detoxification pathway is clear, its potential for other biological activities within the cell remains an open question. The presence of a reactive thiol group and a hydroxyl group suggests several plausible, yet largely uninvestigated, functions.

Interaction with the Cellular Redox Environment

Cysteine and its derivatives are central to maintaining the cellular redox balance. The thiol group of cysteine can undergo reversible oxidation-reduction reactions, participating in antioxidant defense and redox signaling. It is conceivable that HEC, once formed, could influence the cellular redox state. For instance, it might be a substrate for oxidoreductases or could react directly with reactive oxygen species (ROS). However, without experimental data, this remains speculative.

Potential for Post-Translational Modification of Proteins

The thiol group of cysteine residues in proteins is a frequent target for post-translational modifications (PTMs), which can alter protein structure, function, and localization. It is plausible that HEC, or a reactive metabolite thereof, could covalently modify proteins through a process analogous to S-glutathionylation, where glutathione is added to cysteine residues. Such "S-hydroxyethylation" could potentially regulate protein activity, although this type of modification has not been reported.

A Putative Signaling Molecule?

Some small molecule metabolites containing reactive functional groups can act as signaling molecules, modulating the activity of specific proteins or pathways. For example, S-allyl cysteine, derived from garlic, has been shown to influence various signaling pathways and exhibit protective effects against metabolic diseases. Given its structure, it is worth investigating whether HEC could act as a signaling molecule, perhaps by interacting with specific enzymes or transcription factors. Studies on similar molecules, such as S-ethyl cysteine and S-methyl cysteine, have shown they can protect cells from oxidative stress and modulate inflammatory pathways like NF-κB and MAPK.

Methodological Approaches to Unraveling the Functions of this compound

To move beyond speculation and into the realm of evidence-based understanding, a dedicated and multi-faceted experimental approach is required. Here, we outline several key methodologies that could be employed to investigate the intrinsic biological functions of HEC.

Cellular Treatment and Phenotypic Analysis

The most direct way to assess the biological effects of HEC is to treat cultured cells with the purified compound and observe any resulting phenotypic changes.

Experimental Protocol: Cellular Viability and Proliferation Assay

-

Cell Culture: Plate cells of interest (e.g., hepatocytes, bronchial epithelial cells) in 96-well plates at a suitable density.

-

Treatment: Prepare a stock solution of S-(2-hydroxyethyl)cysteine in a sterile, aqueous vehicle. Treat cells with a range of concentrations of HEC for various time points (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Assessment: Utilize a colorimetric or fluorometric assay, such as the MTT or PrestoBlue™ assay, to quantify cell viability and proliferation.

-

Data Analysis: Plot cell viability/proliferation against HEC concentration to determine if the compound has cytotoxic or cytostatic effects.

This basic protocol can be expanded to investigate effects on apoptosis (e.g., using caspase activity assays or Annexin V staining), cell cycle progression (e.g., via flow cytometry with propidium iodide staining), and cellular morphology.

Probing Protein Interactions

Identifying the proteins that physically interact with HEC is crucial to understanding its potential mechanisms of action.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS) for HEC-Interacting Proteins

-

Synthesis of an HEC-based Affinity Probe: Synthesize a derivative of HEC that incorporates a "handle" for purification, such as biotin or a clickable alkyne group, while preserving the core structure of HEC.

-

Cell Lysate Preparation: Prepare a native cell lysate from the cell type of interest.

-

Incubation and Affinity Capture: Incubate the cell lysate with the HEC-based affinity probe. Use streptavidin- or azide-functionalized beads to capture the probe and any interacting proteins.

-

Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the captured proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the HEC-probe pulldown compared to control experiments.

Figure 2: Workflow for Identifying HEC-Interacting Proteins using Affinity Purification-Mass Spectrometry.

Investigating Effects on Gene Expression

To determine if HEC influences cellular signaling pathways at the transcriptional level, global gene expression analysis can be performed.

Experimental Protocol: Transcriptomic Analysis of HEC-Treated Cells

-

Cell Treatment: Treat cultured cells with a physiologically relevant concentration of HEC and a vehicle control for a defined period (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Isolate total RNA from the treated and control cells using a high-quality RNA extraction kit.

-

Library Preparation and Sequencing: Prepare RNA sequencing (RNA-seq) libraries and perform high-throughput sequencing.

-

Bioinformatic Analysis:

-

Align the sequencing reads to a reference genome.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to HEC treatment.

-

Conduct pathway analysis (e.g., using Gene Set Enrichment Analysis - GSEA) to identify signaling pathways that are enriched among the differentially expressed genes.

-

Quantitative Data and Future Directions

Currently, there is a notable absence of quantitative data in the scientific literature regarding the direct biological effects of S-(2-hydroxyethyl)cysteine on cellular processes. The table below is presented as a template to guide future research efforts in this area.

| Cellular Process | Assay | Endpoint Measured | Hypothetical Effect of HEC |

| Cell Viability | MTT Assay | % Viability | No significant effect at low concentrations; potential cytotoxicity at high concentrations. |

| Apoptosis | Caspase-3/7 Activity | Fold change in caspase activity | Potential induction of apoptosis at high, non-physiological concentrations. |

| Oxidative Stress | DCFDA Staining | Fold change in ROS levels | Potential to either scavenge ROS or contribute to oxidative stress, depending on the cellular context. |

| Inflammatory Signaling | NF-κB Reporter Assay | Fold change in luciferase activity | Potential modulation of NF-κB signaling, either activation or inhibition. |

Conclusion: A Call for Investigation

The study of S-(2-hydroxyethyl)cysteine stands at an interesting crossroads. On one hand, its acetylated derivative, HEMA, is a well-established and valuable tool in toxicology and epidemiology. On the other hand, the intrinsic biological functions of HEC itself remain a black box. The structural features of HEC suggest a potential for bioactivity, from influencing the cellular redox environment to interacting with proteins and modulating signaling pathways.

This guide has aimed to provide a comprehensive overview of what is known and, more importantly, what is not known about the cellular life of this compound. By presenting a clear picture of its formation and outlining robust methodological approaches for future investigation, we hope to inspire and facilitate research that will shed light on the biological roles of this enigmatic molecule. The insights gained from such studies could have significant implications for our understanding of cellular responses to xenobiotic exposure and may even open new avenues for therapeutic intervention in diseases characterized by oxidative stress and inflammation. The journey to understanding the full story of this compound has only just begun.

References

-

van Bladeren, P. J., Breimer, D. D., van Huijgevoort, J. A., Vermeulen, N. P., & van der Gen, A. (1981). The metabolic formation of N-acetyl-S-2-hydroxyethyl-L-cysteine from tetradeutero-1,2-dibromoethane. Relative importance of oxidation and glutathione conjugation in vivo. Biochemical Pharmacology, 30(17), 2499–2502. [Link]

-

Nocca, G., Lupi, A., D'Orsi, R., Ciavarelli, V., Piantadosi, M., Spoto, G., & D'Arcangelo, G. (2010). N-acetyl cysteine directed detoxification of 2-hydroxyethyl methacrylate by adduct formation. Biomaterials, 31(10), 2744–2752. [Link]

-

Takahashi, Y., Hoshino, A., Igarashi, K., Saitoh, M., & Imai, Y. (2021). N-acetyl cysteine inhibits IL-1α release from murine keratinocytes induced by 2-hydroxyethyl methacrylate. The Journal of Toxicological Sciences, 46(1), 25–34. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108009, N-Acetyl-S-(2-hydroxyethyl)-L-cysteine. Retrieved January 14, 2026, from [Link].

-

Lee, J. H., Khor, T. O., Shu, L., Su, Z. Y., Fuentes, F., & Kong, A. N. (2013). The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis. Free Radical Biology and Medicine, 54, 157–166. [Link]

-

Paranjpe, A., Cacalano, N. A., Hume, W. R., & Jewett, A. (2008). Mechanisms of N-acetyl cysteine-mediated protection from 2-hydroxyethyl methacrylate-induced apoptosis. Journal of Endodontics, 34(9), 1088–1093. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170018, S-(2-Hydroxyethylthio)cysteine. Retrieved January 14, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119224, S-(2-hydroxyethyl)cysteine. Retrieved January 14, 2026, from [Link].

-

Waters, J. K., Kelley, S. P., Mawhinney, T. P., & Gerasimchuk, N. (2022). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Molecules (Basel, Switzerland), 27(16), 5317. [Link]

-

Chen, C. Y., Hseu, Y. C., Lin, M. K., & Yang, H. L. (2015). s-Ethyl Cysteine and s-Methyl Cysteine Protect Human Bronchial Epithelial Cells Against Hydrogen Peroxide Induced Injury. Journal of Food Science, 80(8), H1866–H1874. [Link]

-

Gérin, M., & Tardif, R. (1986). Urinary N-acetyl-S-2-hydroxyethyl-L-cysteine in rats as biological indicator of ethylene oxide exposure. Fundamental and Applied Toxicology, 7(3), 419–423. [Link]

-

Simon, P., Carrer, M., Buratti, M., & Fustinoni, S. (2009). Reference range concentrations of N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a common metabolite of several volatile organic compounds, in the urine of adults in the United States. Journal of Exposure Science & Environmental Epidemiology, 19(5), 515–522. [Link]

-

Marí, M., Morales, A., Colell, A., García-Ruiz, C., & Fernández-Checa, J. C. (2013). Post-Translational Modification of Cysteines: A Key Determinant of Endoplasmic Reticulum-Mitochondria Contacts (MERCs). Antioxidants & Redox Signaling, 18(13), 1634–1646. [Link]

-

Akaike, T., Ida, T., Wei, F. Y., Nishida, M., Kumagai, Y., Alam, M. M., Ihara, H., Sawa, T., Matsunaga, T., Kasamatsu, S., Nishimura, A., & Motohashi, H. (2017). Enzymatic Regulation and Biological Functions of Reactive Cysteine Persulfides and Polysulfides. Molecules (Basel, Switzerland), 22(11), 1975. [Link]

-

Nisticò, R., Faccini, J., & Campanella, M. (2021). Oxidative Cysteine Post Translational Modifications Drive the Redox Code Underlying Neurodegeneration and Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 22(21), 11843. [Link]

- Mailloux, R. J. (2020). Cysteine posttranslational modifications; (A) oxidative modifications: Two-electron oxidation of Cys thiol(ate) groups by hydrogen peroxide, peroxynitrite, and other hydroperoxides, produces sulfenic acid. Sulfenic acid reacts with thiol groups to form disulfides or is further oxidized to irreversible sulfinic or sulfonic acids. Other products of oxidative reactions include S-nitrosothiols and persulfides; (B)

Harnessing S-(2-hydroxyethyl)-L-cysteine to Fortify Cellular Defenses Against Oxidative Stress: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a central pathological mechanism in a multitude of human diseases, including neurodegenerative disorders, cardiovascular disease, and age-related pathologies.[1][2][3] The tripeptide glutathione (GSH) is the most abundant endogenous non-protein antioxidant and plays a pivotal role in cellular defense.[4][5] Its synthesis is critically dependent on the availability of the amino acid L-cysteine.[4][5] Direct supplementation with cysteine is often impractical due to its instability and low bioavailability. This guide details the scientific rationale and experimental framework for utilizing S-(2-hydroxyethyl)-L-cysteine (HEC), a stable cysteine prodrug, to mitigate oxidative stress. We will explore its mechanism of action, focusing on the replenishment of the intracellular GSH pool and the subsequent activation of the Nrf2 antioxidant response pathway. This document provides a comprehensive suite of detailed, field-proven protocols for researchers to rigorously evaluate the cytoprotective effects of HEC in in vitro models of oxidative stress.

The Critical Nexus: Oxidative Stress and the Glutathione System

Cellular metabolism and environmental exposures continuously generate ROS, such as superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂).[4][6] While ROS play roles in normal cell signaling, their overproduction leads to oxidative stress, causing damage to vital biomolecules including lipids, proteins, and DNA.[7][8] To counteract this, cells have evolved a sophisticated antioxidant defense system.

At the heart of this system is glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[4] The sulfhydryl group of the cysteine residue is the active moiety, directly scavenging free radicals and serving as a co-factor for antioxidant enzymes like glutathione peroxidase (GPx).[4][9] The rate-limiting step in GSH biosynthesis is the availability of cysteine and the activity of the enzyme glutamate-cysteine ligase (GCL).[4][5] Consequently, strategies to increase intracellular cysteine levels are of significant therapeutic interest.

S-(2-hydroxyethyl)-L-cysteine (HEC): A Superior Cysteine Donor

S-(2-hydroxyethyl)-L-cysteine (HEC) is a cysteine derivative that serves as an effective and stable prodrug for intracellular cysteine delivery.[10][11][12] Unlike L-cysteine, which is rapidly oxidized to the less readily transported cystine in the extracellular environment, HEC provides a stable vehicle for delivering cysteine into the cell. Once inside, it is metabolized to release L-cysteine, directly fueling the GSH synthesis pathway. This circumvents the limitations of direct cysteine supplementation and provides a robust method for augmenting the cell's primary antioxidant reservoir.

The rationale for using a cysteine prodrug is well-established. For instance, N-acetylcysteine (NAC) is known to support GSH synthesis, though its mechanism is thought to involve the reduction of extracellular cystine to cysteine for cellular uptake.[13] HEC offers a more direct intracellular delivery route, making it a compelling candidate for therapeutic development.

The Master Regulator: HEC and the Nrf2-ARE Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that acts as the master regulator of the cellular antioxidant response.[1][6][14] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] In the presence of oxidative stress or electrophiles, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[15][16]

This binding event initiates the transcription of a wide array of cytoprotective genes, including:

-

Enzymes for GSH Synthesis: Glutamate-cysteine ligase (GCL), enhancing the rate of GSH production.[16]

-

Antioxidant Enzymes: Glutathione Peroxidase (GPx), Superoxide Dismutase (SOD), and Heme Oxygenase-1 (HO-1), which directly neutralize ROS.[9][16]

-

Detoxification Enzymes: NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Glutathione S-transferases (GSTs).[16]

By providing the necessary cysteine substrate, HEC not only boosts GSH levels directly but also potentiates the Nrf2-mediated antioxidant response, creating a powerful, multi-faceted defense against oxidative insults.

Caption: The HEC-mediated antioxidant response pathway.

Experimental Validation Framework: An In Vitro Model

To validate the efficacy of HEC, a robust in vitro experimental model is essential. This framework uses a human cell line (e.g., SH-SY5Y neuroblastoma for neuroprotection studies or HepG2 for hepatotoxicity studies) subjected to an oxidative insult to mimic disease-relevant stress.[3][17] Hydrogen peroxide (H₂O₂) is a commonly used and reliable oxidant for inducing cellular stress.[17][18]

The workflow involves pre-treating cells with HEC before exposing them to the H₂O₂ challenge. A comprehensive panel of assays is then performed to quantify cell viability, oxidative stress markers, antioxidant capacity, and apoptosis.

Caption: High-level experimental workflow for validating HEC efficacy.

Detailed Methodologies & Protocols

The trustworthiness of any scientific claim rests on reproducible, well-described methods. The following protocols are provided as self-validating systems for assessing the role of HEC in mitigating oxidative stress.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., SH-SY5Y) in appropriate multi-well plates (e.g., 96-well for viability, 6-well for protein lysates) at a density that ensures they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of treatment.

-

HEC Pre-treatment: The following day, replace the medium with fresh medium containing either vehicle (e.g., sterile PBS) or varying concentrations of HEC (e.g., 50 µM, 100 µM, 250 µM, 500 µM). Incubate for a predetermined time (e.g., 12-24 hours) to allow for cellular uptake and metabolism.

-

Induction of Oxidative Stress: Add H₂O₂ to the culture medium to a final concentration determined by a prior dose-response curve to induce ~50% cell death (e.g., 200-500 µM for SH-SY5Y cells).[17] Do not add H₂O₂ to control wells.

-

Incubation: Incubate the cells for the desired experimental endpoint (e.g., 24 hours).

Preparation of Cell Lysates for Assays

-

Harvesting: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors for enzyme assays) to each well.

-

Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube. Store on ice for immediate use or at -80°C for long-term storage.

Protein Quantification: Bicinchoninic Acid (BCA) Assay

Causality: Accurate protein quantification is critical for normalizing the results of all subsequent enzymatic and biomarker assays, ensuring that observed differences are due to changes in activity or concentration, not variations in sample loading. The BCA assay is a robust and detergent-compatible method for this purpose.[19]

-

Standard Preparation: Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0 to 2000 µg/mL) in the same lysis buffer as the samples.[20]

-

Working Reagent Preparation: Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[19][20]

-

Plate Loading: Pipette 25 µL of each standard and unknown sample into a 96-well microplate.

-

Reagent Addition: Add 200 µL of the BCA working reagent to each well and mix thoroughly.

-

Incubation: Cover the plate and incubate at 37°C for 30 minutes.[19][20]

-

Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

-

Calculation: Generate a standard curve from the BSA standards and use it to determine the protein concentration of the unknown samples.

Assessment of Antioxidant Enzyme Activity

Causality: Measuring the activity of key antioxidant enzymes like SOD and GPx provides direct insight into the functional state of the cell's enzymatic defense system, which is expected to be enhanced by HEC via the Nrf2 pathway.

Protocol: Superoxide Dismutase (SOD) Activity Assay [9][22] Principle: This assay utilizes a system that generates superoxide radicals. SOD in the sample competes with a detector molecule (e.g., NBT) for these radicals, and the inhibition of the detector's color change is proportional to SOD activity.[9][22]

-

Follow the manufacturer's protocol for a commercial SOD assay kit (e.g., kits from Randox or Cayman Chemical).

-

Briefly, add cell lysate (normalized for protein concentration) to a microplate well.

-

Add the reaction mixture containing xanthine oxidase to generate superoxide radicals.

-

Incubate for the recommended time (e.g., 20 minutes at room temperature).

-

Measure the absorbance at the specified wavelength (e.g., 450 nm).

-

Calculate SOD activity based on the percentage of inhibition compared to a control without enzyme activity. One unit of SOD activity is typically defined as the amount of enzyme needed to exhibit 50% dismutation of the superoxide radical.[22]

Protocol: Glutathione Peroxidase (GPx) Activity Assay [23] Principle: This assay measures GPx activity indirectly by a coupled reaction with glutathione reductase (GR). GPx reduces a peroxide (e.g., cumene hydroperoxide) using GSH, producing oxidized glutathione (GSSG). GR then recycles GSSG back to GSH while oxidizing NADPH to NADP+. The rate of NADPH decrease, measured at 340 nm, is directly proportional to GPx activity.

-

Use a commercial GPx assay kit (e.g., from Abcam or Randox) and follow the manufacturer's instructions.[23]

-

Add cell lysate (normalized for protein concentration) to a microplate well containing a solution of GSH, glutathione reductase, and NADPH.

-

Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).

-

Immediately measure the decrease in absorbance at 340 nm kinetically over several minutes.

-

Calculate the GPx activity from the rate of NADPH consumption (the slope of the absorbance curve).

Apoptosis Assessment: Caspase-3 Activity Assay

Causality: Oxidative stress is a potent inducer of apoptosis. Caspase-3 is a key executioner caspase in this process. Measuring its activity provides a quantitative measure of cell death and allows for the assessment of HEC's cytoprotective, anti-apoptotic effects.[24]

Protocol: [25][26] Principle: This assay uses a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorescent (7-amino-4-methylcoumarin, AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[24]

-

Follow the protocol of a commercial Caspase-3 assay kit (e.g., from Abcam, Promega, or Cell Signaling Technology).[24][25]

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.[26]

-

Add 50 µL of 2X Reaction Buffer containing DTT.[26]

-

Add 5 µL of the DEVD-pNA (colorimetric) or DEVD-AMC (fluorometric) substrate.[26]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[26]

-

Measure the output on a microplate reader at 405 nm for the colorimetric assay or with excitation/emission at 380/440 nm for the fluorescent assay.[24]

-

The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to untreated controls.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison across different treatment groups. Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of HEC on Cell Viability and Oxidative Stress Markers

| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (Fold Change) | MDA Levels (nmol/mg protein) |

| Control (Vehicle) | 100 ± 5.2 | 1.0 ± 0.1 | 1.2 ± 0.2 |

| H₂O₂ (300 µM) | 48.5 ± 4.1 | 4.5 ± 0.6 | 5.8 ± 0.7 |

| HEC (100 µM) + H₂O₂ | 65.2 ± 3.8 | 3.1 ± 0.4 | 3.9 ± 0.5 |

| HEC (250 µM) + H₂O₂ | 82.1 ± 4.5 | 1.9 ± 0.3 | 2.1 ± 0.3 |

| HEC (500 µM) + H₂O₂ | 91.3 ± 5.0 | 1.3 ± 0.2 | 1.5 ± 0.2 |

Table 2: Effect of HEC on Antioxidant Capacity and Apoptosis

| Treatment Group | SOD Activity (U/mg protein) | GPx Activity (mU/mg protein) | Caspase-3 Activity (Fold Change) |

| Control (Vehicle) | 15.2 ± 1.3 | 250.4 ± 20.1 | 1.0 ± 0.1 |

| H₂O₂ (300 µM) | 8.1 ± 0.9 | 135.6 ± 15.8 | 5.2 ± 0.6 |

| HEC (100 µM) + H₂O₂ | 10.5 ± 1.1 | 178.2 ± 18.2 | 3.8 ± 0.4 |

| HEC (250 µM) + H₂O₂ | 13.8 ± 1.2 | 225.9 ± 21.5 | 2.1 ± 0.3 |

| HEC (500 µM) + H₂O₂ | 14.9 ± 1.5 | 241.7 ± 22.0 | 1.4 ± 0.2 |

Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

S-(2-hydroxyethyl)-L-cysteine represents a promising therapeutic agent for combating conditions rooted in oxidative stress. Its ability to act as a stable cysteine prodrug directly supports the synthesis of glutathione, the cornerstone of cellular antioxidant defense. Furthermore, by fueling the GSH pool, HEC potentiates the Nrf2 signaling pathway, leading to a broad and robust upregulation of cytoprotective genes. The experimental framework and detailed protocols provided in this guide offer a comprehensive and rigorous approach for drug development professionals and researchers to validate the efficacy of HEC and similar cysteine donors.

Future research should focus on in vivo studies to assess the pharmacokinetics and therapeutic efficacy of HEC in animal models of oxidative stress-related diseases. Additionally, investigating the direct impact of HEC on Nrf2 nuclear translocation and the expression levels of its downstream target genes would provide deeper mechanistic insights into its cytoprotective actions.

References

-

Ma, Q. (2013). Role of Nrf2 in Oxidative Stress and Toxicity. Annual Review of Pharmacology and Toxicology, 53, 401-426. [Link]

-

Shukla, S., et al. (2007). In Vitro Models of Oxidative Stress in Rat Erythrocytes: Effect of Antioxidant Supplements. Toxicology in Vitro, 21(8), 1355-64. [Link]

-

Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, 9(10), 945. [Link]

-

Festa, S., et al. (2021). New In Vitro Model of Oxidative Stress: Human Prostate Cells Injured with 2,2-diphenyl-1-picrylhydrazyl (DPPH) for the Screening of Antioxidants. Antioxidants, 10(11), 1832. [Link]

-

Bio-protocol. (2011). BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol, 1(1). [Link]

-

Ma, Q. (2013). Role of nrf2 in oxidative stress and toxicity. Annual review of pharmacology and toxicology, 53, 401-26. [Link]

-

G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. [Link]

-

Loboda, A., et al. (2016). Nrf2-ARE Pathway: Defense Against Oxidative Stress. In Studies on the Antioxidant Action of Natural Compounds. [Link]

-

ResearchGate. (n.d.). Nrf2 response to oxidative stress. [Link]

-

Il-Young, K., et al. (2015). Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans. Oxidative Medicine and Cellular Longevity, 2015, 894038. [Link]

-

ResearchGate. (n.d.). Types of in vitro models to study oxidative stress. [Link]

-

Ratnayaka, A., et al. (2019). Development of an in vitro model of oxidative stress in retinal pigment epithelial cells: Potential application for new AMD therapies. Investigative Ophthalmology & Visual Science, 60(9), 5983-5983. [Link]

-

Valerio, C., et al. (2022). Conventional and Innovative Methods to Assess Oxidative Stress Biomarkers in the Clinical Cardiovascular Setting. Antioxidants & Redox Signaling, 37(7-9), 560-575. [Link]

-

de Oliveira, M. R., et al. (2017). Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. Current Neuropharmacology, 15(2), 290-300. [Link]

-

Weydert, C. J., & Cullen, J. J. (2010). Measurement of Superoxide Dismutase, Catalase, and Glutathione Peroxidase in Cultured Cells and Tissue. Nature Protocols, 5(1), 51-66. [Link]

-

Cell Biolabs, Inc. (n.d.). Selection Guide for Oxidative Stress Assays by Sample Type. [Link]

-

Gitto, E., et al. (2002). Determination of superoxide dismutase and glutathione peroxidase activities in blood of healthy pediatric subjects. Clinical Chemistry and Laboratory Medicine, 40(5), 522-523. [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

-

ResearchGate. (n.d.). Superoxide dismutase and glutathione peroxidase activity measurements... [Link]

-

Szafarowska, M., et al. (2020). Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD) in Oropharyngeal Cancer Associated with EBV and HPV Coinfection. International Journal of Molecular Sciences, 21(18), 6625. [Link]

-

PubChem. (n.d.). N-Acetyl-S-(2-hydroxyethyl)-L-cysteine. [Link]

-

PubChem. (n.d.). S-(2-hydroxyethyl)cysteine. [Link]

-

PubChem. (n.d.). N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)cysteine. [Link]

-

PubChem. (n.d.). S-(2-Hydroxyethylthio)cysteine. [Link]

-

Roberts, J. C., et al. (1987). Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids. Journal of Medicinal Chemistry, 30(10), 1891-1896. [Link]

-

PubChem. (n.d.). Glycine, L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl-. [Link]

-

Zhang, Y., et al. (2022). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Frontiers in Pharmacology, 13, 830537. [Link]

-

Okun, A. (n.d.). N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: Applications in Chemical Synthesis. [Link]

-

Sies, H. (1999). Glutathione and its role in cellular functions. Free Radical Biology and Medicine, 27(9-10), 916-921. [Link]

-

Aldini, G., et al. (2011). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. Free Radical Biology and Medicine, 50(10), 1351-1358. [Link]

-

Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153. [Link]

-

Bachhawat, A. K., & Yadav, S. (2018). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. ACS Chemical Neuroscience, 9(2), 193-195. [Link]

-

Okun, A. (n.d.). The Chemical Properties and Handling of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-2-Hydroxyethyl-L-cysteine | 6367-98-2 [chemicalbook.com]

- 11. S-(2-hydroxyethyl)cysteine | C5H11NO3S | CID 119224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of nrf2 in oxidative stress and toxicity. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. In vitro models of oxidative stress in rat erythrocytes: effect of antioxidant supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. vectorlabs.com [vectorlabs.com]

- 22. Determination of superoxide dismutase and glutathione peroxidase activities in blood of healthy pediatric subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD) in Oropharyngeal Cancer Associated with EBV and HPV Coinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 25. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 26. mpbio.com [mpbio.com]

Mechanism of action of hydroxyethylcysteine as an antioxidant.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Whitepaper: Unraveling the Core Antioxidant Mechanisms of Hydroxyethylcysteine

Foreword

In the landscape of antioxidant research, thiol-containing compounds represent a cornerstone of cellular defense against oxidative stress. While molecules like N-acetylcysteine (NAC) are well-characterized, emerging derivatives such as S-(2-hydroxyethyl)-L-cysteine (this compound) offer new avenues for therapeutic development. This technical guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted antioxidant mechanisms of this compound. Moving beyond a simple recitation of facts, this document synthesizes biochemical principles with actionable experimental frameworks, offering a comprehensive understanding grounded in scientific integrity. As a Senior Application Scientist, my objective is to illuminate not only the "what" but the "why"—the causal logic that underpins this compound's protective effects and the experimental choices required to validate them.

Oxidative Stress: The Cellular Imperative for Thiol-Based Defense

Oxidative stress is a state of imbalance between the generation of reactive oxygen species (ROS) and the capacity of the biological system to detoxify these reactive intermediates. ROS, such as the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH), are natural byproducts of aerobic metabolism. When produced in excess, they inflict damage upon crucial macromolecules, including lipids, proteins, and nucleic acids, contributing to the pathophysiology of numerous diseases.

The cell's primary defense rests upon a sophisticated network of antioxidants. Among these, sulfur-containing molecules are of paramount importance.[1][2] The sulfhydryl (-SH) group of the amino acid cysteine is the functional core of the most abundant intracellular non-protein thiol, the tripeptide glutathione (GSH).[3][4] The availability of cysteine is often the rate-limiting factor in GSH synthesis, making cysteine prodrugs a key strategy for bolstering cellular antioxidant defenses.[5][6]

S-(2-hydroxyethyl)-L-cysteine: A Profile

S-(2-hydroxyethyl)-L-cysteine (CAS 6367-98-2) is a cysteine derivative characterized by the covalent attachment of a hydroxyethyl group to the sulfur atom.[7][8] Biochemically, it is recognized as a metabolite formed during the detoxification of various xenobiotics, such as ethylene oxide and vinyl chloride.[9][10] This occurs through the mercapturic acid pathway, where the initial step involves conjugation of the toxic compound with glutathione, followed by enzymatic degradation to the final cysteine conjugate, which is then often acetylated for excretion.[11] The very presence of this compound as a detoxification product hints at its intrinsic connection to the glutathione system and its potential role in redox homeostasis.

The Core Antioxidant Mechanisms: A Tripartite Action

The antioxidant capability of this compound is not monolithic but rather a combination of direct and indirect actions that converge to mitigate oxidative stress. Its mechanism can be best understood through a tripartite model: direct radical scavenging, its function as a cysteine prodrug to fuel glutathione synthesis, and its potential modulation of other downstream antioxidant pathways.

Mechanism I: Direct Radical Scavenging

The most immediate antioxidant action of this compound stems from its free sulfhydryl group.[7] This thiol group can directly neutralize free radicals by donating a hydrogen atom, thereby stabilizing the radical and terminating the damaging chain reaction.

The primary target for such direct scavenging is the highly reactive hydroxyl radical (•OH).[12][13] The reaction transforms the thiol into a less reactive thiyl radical (HEC-S•), which is significantly more stable and less damaging than the initial •OH radical.

Caption: Direct scavenging of a hydroxyl radical by this compound.

This direct interaction provides a first line of defense, particularly against the most potent ROS.[13][14] While important, the physiological relevance of direct scavenging by exogenous thiols can be limited by their concentration relative to endogenous antioxidants like glutathione.[15] Therefore, the indirect mechanisms are often considered more impactful.

Mechanism II: A Cysteine Prodrug for Glutathione (GSH) Synthesis

Arguably the most significant antioxidant function of this compound is its role as a pro-drug for L-cysteine. By efficiently delivering cysteine into the cell, it directly fuels the synthesis of glutathione, the master antioxidant of the cell.[5][16]

Metabolic Liberation of Cysteine: It is hypothesized that intracellular enzymes cleave the S-C bond, releasing L-cysteine. This newly available cysteine bypasses the rate-limiting step of cellular cysteine uptake, leading to a robust increase in the substrate pool for GSH synthesis.[6]

The Glutathione Synthesis Pathway: GSH is synthesized in the cytosol in a two-step, ATP-dependent process:

-

Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the primary rate-limiting step.[3][6]

-

Glutathione synthetase (GS) adds glycine to γ-glutamylcysteine to form glutathione (γ-glutamyl-cysteinyl-glycine).[3]

Caption: Metabolic pathway from this compound to glutathione synthesis.

By elevating intracellular GSH levels, this compound enhances the entire antioxidant capacity of the cell.[16]

Mechanism III: Indirect Antioxidant Effects via the Glutathione System

Replenished GSH pools amplify the cell's defense through the glutathione system, which includes GSH itself and a host of associated enzymes.

-

GSH as a Direct Scavenger: GSH can directly neutralize a wide variety of ROS and reactive nitrogen species (RNS).

-

Cofactor for Glutathione Peroxidase (GPx): GPx enzymes are critical for detoxifying hydrogen peroxide and lipid peroxides.[17] They catalyze the reduction of these peroxides using GSH as the reducing agent, which in the process is oxidized to glutathione disulfide (GSSG).

-

Glutathione Reductase (GR): To maintain the protective pool of reduced glutathione, GR continuously reduces GSSG back to two molecules of GSH, using NADPH as an electron donor. This redox cycle is central to maintaining cellular homeostasis.

Caption: The enzymatic cycle of glutathione in peroxide detoxification.

Experimental Validation: Protocols and Rationale

To rigorously validate the proposed mechanisms, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system, where chemical assays confirm the intrinsic properties and cell-based assays demonstrate physiological relevance.

In Vitro Chemical Assays: Assessing Intrinsic Scavenging Ability

-

Rationale: These assays quantify the direct hydrogen-donating and electron-transfer capabilities of this compound in a cell-free system. They provide a baseline measure of its chemical antioxidant potential.

-

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound, NAC (positive control), and a vehicle control in methanol or an appropriate buffer.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Cell-Based Assays: Demonstrating Cellular Protection and GSH Enhancement

-

Rationale: These assays move from chemical potential to biological effect, measuring the ability of this compound to protect cells from an oxidative insult and directly testing the hypothesis that it increases intracellular glutathione.

-

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cells) in a 96-well black, clear-bottom plate and grow to confluence.

-

Loading: Wash cells with PBS and incubate with 25 µM DCFH-DA (2′,7′-dichlorofluorescin diacetate) solution for 1 hour at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation.

-

Treatment: Remove the DCFH-DA solution, wash the cells, and add various concentrations of this compound or controls (e.g., quercetin) for 1 hour.

-

Oxidative Challenge: Add a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

-

Measurement: Immediately measure fluorescence (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour using a fluorescent plate reader.

-

Analysis: Calculate the area under the curve (AUC) for fluorescence vs. time. Compare the AUC of treated wells to control wells to determine the reduction in intracellular ROS.

-

-

Protocol 3: Measurement of Intracellular Glutathione (GSH)

-

Cell Treatment: Culture cells (e.g., ARPE-19) and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include untreated controls and NAC-treated positive controls.

-

Cell Lysis: Harvest and lyse the cells according to the manufacturer's protocol for a commercial GSH assay kit (e.g., based on Ellman's reagent, DTNB).

-

Deproteinization: Remove proteins from the lysate, typically by precipitation with metaphosphoric acid, followed by centrifugation.

-

Assay: Perform the colorimetric assay according to the kit's instructions. This typically involves the reaction of GSH with DTNB to produce a yellow-colored product (TNB), measured at ~412 nm.

-

Quantification: Determine the GSH concentration in samples by comparing their absorbance to a standard curve generated with known GSH concentrations. Normalize the results to the total protein content of the cell lysate.

-

Data Presentation and Interpretation

For clear analysis and comparison, quantitative data should be summarized in a structured format.

Table 1: Comparative In Vitro Antioxidant Capacity (Hypothetical Data)

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| This compound | 450 | 320 |

| N-Acetylcysteine (NAC) | 550 | 410 |

| Ascorbic Acid | 85 | 60 |

| Trolox | 65 | 45 |

-

Interpretation: The table would demonstrate that while this compound possesses direct scavenging activity, it is less potent than dedicated antioxidants like Ascorbic Acid or Trolox, which is consistent with the hypothesis that its primary role is indirect.[18] Its slightly superior performance over NAC in these assays could suggest a more reactive thiol group.[18]

Conclusion and Future Directions

This compound exerts its antioxidant effects through a synergistic combination of direct and indirect mechanisms. While its capacity for direct radical scavenging provides an initial defense, its principal strength lies in its function as an efficient L-cysteine donor, thereby replenishing the cellular stores of glutathione. This bolsters the entire GSH-dependent antioxidant system, offering robust and sustained protection against oxidative damage.

Future research should focus on:

-

Metabolic Confirmation: Utilizing mass spectrometry-based techniques to definitively trace the metabolic conversion of this compound to L-cysteine within cells.

-

Enzyme Modulation: Investigating its effects on the expression and activity of key antioxidant enzymes, such as those regulated by the Nrf2 transcription factor.[6]

-

Hydrogen Sulfide (H₂S) Pathway: Exploring whether the cysteine derived from this compound can serve as a substrate for H₂S-producing enzymes, which would represent another novel antioxidant mechanism.[19][20]

By continuing to dissect these intricate mechanisms, the scientific community can fully harness the therapeutic potential of this compound in the ongoing battle against diseases rooted in oxidative stress.

References

-

Mishra, P. K., et al. (2021). Cysteine and homocysteine as biomarker of various diseases. Journal of Cellular Biochemistry. Available at: [Link]

-

van Bladeren, P. J., et al. (1981). The metabolic formation of N-acetyl-S-2-hydroxyethyl-L-cysteine from tetradeutero-1,2-dibromoethane. relative importance of oxidation and glutathione conjugation in vivo. Biochemical Pharmacology. Available at: [Link]

-

Cohen, S. M., et al. (2005). Antioxidant supplements prevent oxidation of cysteine/cystine redox in patients with age-related macular degeneration. American Journal of Ophthalmology. Available at: [Link]

-

Cazzola, M., et al. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Pharmaceuticals. Available at: [Link]

-

Martacic, V., et al. (2020). N-acetyl-L-cysteine protects dental tissue stem cells against oxidative stress in vitro. ResearchGate. Available at: [Link]

-

Chen, Y.-H., et al. (2020). Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Cazzola, M., et al. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. MDPI. Available at: [Link]

-

PubChem. (n.d.). N-Acetyl-S-(2-hydroxyethyl)-L-cysteine. Available at: [Link]

-

Mokhtari, V., et al. (2017). A Review on Various Uses of N-Acetyl Cysteine. Cell Journal. Available at: [Link]

-

PubChem. (n.d.). Glycine, L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl-. Available at: [Link]

-

Ezeriņa, D., et al. (2018). N-acetylcysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports. Available at: [Link]

-

Chen, Y. H., et al. (2020). Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack. PubMed. Available at: [Link]

-

van Bladeren, P. J., et al. (1987). N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. PubMed. Available at: [Link]

-

Alwis, K. U., et al. (2013). Reference range concentrations of N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a common metabolite of several volatile organic compounds, in the urine of adults in the United States. PubMed. Available at: [Link]

-

Witek, K., et al. (2016). Regulation of Glutathione Synthesis as The Response to Oxidative and Chemical Stress. Journal of Health, Medicine and Nursing. Available at: [Link]

-

Włodek, L., & Głowacki, R. (2007). Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes. Redox Report. Available at: [Link]

-

Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

-

d'Amora, M., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. Antioxidants. Available at: [Link]

-

Suda, K., et al. (2021). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. International Journal of Molecular Sciences. Available at: [Link]

-

Lee, C., et al. (2024). Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications. Foods. Available at: [Link]

-

Kumar, R., & Kumar, P. (2021). Antioxidant and Cell-Signaling Functions of Hydrogen Sulfide in the Central Nervous System. Antioxidants. Available at: [Link]

-

Tenorio, M., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants. Available at: [Link]

-

Nishida, M., et al. (2020). Antioxidative and anti-inflammatory actions of reactive cysteine persulfides. Archives of Biochemistry and Biophysics. Available at: [Link]

-

PubChem. (n.d.). S-(2-hydroxyethyl)cysteine. Available at: [Link]

-

Winterbourn, C. C. (2013). Probing the Role of Cysteine Thiyl Radicals in Biology: Eminently Dangerous, Difficult to Scavenge. Antioxidants & Redox Signaling. Available at: [Link]

-

Kumar, R., et al. (2021). Targeting Cysteine Oxidation in Thrombotic Disorders. Antioxidants. Available at: [Link]

-

Atkuri, K. R., et al. (2009). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Free Radical Research. Available at: [Link]

Sources

- 1. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound | 6367-98-2 [smolecule.com]

- 8. S-(2-hydroxyethyl)cysteine | C5H11NO3S | CID 119224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reference range concentrations of N-acetyl-S-(2-hydroxyethyl)-L-cysteine, a common metabolite of several volatile organic compounds, in the urine of adults in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolic formation of N-acetyl-S-2-hydroxyethyl-L-cysteine from tetradeutero-1,2-dibromoethane. relative importance of oxidation and glutathione conjugation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two-step reaction mechanism reveals new antioxidant capability of cysteine disulfides against hydroxyl radical attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antioxidant and Cell-Signaling Functions of Hydrogen Sulfide in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential Neuroprotective Effects of S-(2-hydroxyethyl)-L-cysteine

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the potential neuroprotective properties of S-(2-hydroxyethyl)-L-cysteine (hydroxyethylcysteine), a sulfur-containing amino acid derivative. While direct and extensive research on the neuroprotective capacity of this compound is emerging, its structural similarity to well-characterized neuroprotective agents such as L-cysteine and N-acetylcysteine (NAC) suggests a strong therapeutic potential. This document synthesizes established methodologies and mechanistic insights from related compounds to propose a hypothesis-driven approach for the rigorous evaluation of this compound. We will delve into its potential mechanisms of action, including antioxidant activity and modulation of key cellular signaling pathways. Detailed, step-by-step protocols for in vitro neuroprotection assays are provided, alongside templates for data presentation and visualization of hypothetical signaling cascades. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic utility of this compound in the context of neurodegenerative diseases and neuronal injury.

Introduction: The Scientific Rationale for Investigating this compound

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in many of these conditions is oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems leads to damage of lipids, proteins, and nucleic acids, ultimately triggering apoptotic cell death.[1][2] Consequently, therapeutic strategies aimed at mitigating oxidative stress and its downstream effects are of significant interest.

S-(2-hydroxyethyl)-L-cysteine is a derivative of the amino acid L-cysteine.[3] L-cysteine and its N-acetylated form, N-acetylcysteine (NAC), have been extensively studied for their neuroprotective effects.[4][5][6][7] These effects are largely attributed to their ability to replenish intracellular glutathione (GSH), a critical antioxidant, and to directly scavenge free radicals.[3] Furthermore, L-cysteine is a substrate for the endogenous production of hydrogen sulfide (H₂S), a gasotransmitter with potent anti-inflammatory, anti-apoptotic, and antioxidant properties.[4][5]

Given that this compound shares the core cysteine structure with a reactive thiol (-SH) group, it is hypothesized that it may exert similar neuroprotective effects. This guide outlines the experimental framework to test this hypothesis.

Postulated Mechanisms of Neuroprotection

Based on the known biological activities of related cysteine-containing compounds, the potential neuroprotective mechanisms of this compound can be categorized as follows:

-

Direct Antioxidant Activity: The thiol group in this compound can directly donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative damage to neuronal cells.[3]

-

Replenishment of Intracellular Glutathione: As a cysteine derivative, this compound may serve as a precursor for GSH synthesis, thereby bolstering the cell's endogenous antioxidant capacity.

-

Modulation of the Nrf2 Antioxidant Response Pathway: The related compound S-(2-carboxyethyl)-l-cysteine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. It is plausible that this compound could also activate this critical neuroprotective pathway.

-

Inhibition of Apoptotic Pathways: By reducing oxidative stress, this compound may prevent the activation of downstream apoptotic cascades, including the intrinsic (mitochondrial) pathway, thereby promoting neuronal survival.

-

Modulation of Neuroprotective Signaling Cascades: L-cysteine and other cysteine derivatives have been shown to influence key signaling pathways involved in neuronal survival and plasticity, such as the PI3K/Akt and CREB-BDNF pathways.[5][9] Investigations into whether this compound modulates these pathways are warranted.

Below is a diagram illustrating the potential interplay of these mechanisms.

Caption: Postulated neuroprotective mechanisms of this compound.

Experimental Protocols for In Vitro Assessment

The following protocols are adapted from established methods for evaluating the neuroprotective effects of cysteine derivatives and can be applied to the study of this compound.[3]

Cell Culture

The human neuroblastoma SH-SY5Y cell line is a widely used and appropriate model for initial in vitro neuroprotection studies.

-

Cell Line: SH-SY5Y (ATCC® CRL-2266™)

-

Culture Medium: A 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: Cells should be passaged upon reaching 80-90% confluency.

Induction of Neurotoxicity

To model neurodegenerative conditions, neuronal stress can be induced using various toxins. Glutamate-induced excitotoxicity is a common and relevant model.

-

Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) for 2 hours. Include a vehicle control (culture medium).

-

Induction of Neurotoxicity: Add glutamate to the wells at a final concentration of 5-10 mM.[10]

-

Incubation: Incubate the plates for an additional 24 hours.

Assessment of Neuroprotection: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Procedure:

-

Following the 24-hour incubation with the neurotoxin, carefully remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl) to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Measurement of Oxidative Stress: DCFDA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is used to measure intracellular ROS levels.

-

Procedure:

-

After the treatment period, wash the cells with PBS.

-

Incubate the cells with 25 µM DCFDA in serum-free medium for 45 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

-

Data Analysis: Express ROS levels as a percentage of the group treated with the neurotoxin alone.

The following diagram outlines the experimental workflow.

Caption: In vitro workflow for assessing neuroprotection.

Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. Below are example templates for presenting the results from the MTT and DCFDA assays.

Table 1: Effect of this compound on Neuronal Viability in a Glutamate-Induced Excitotoxicity Model

| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

| Control (Vehicle) | - | Value | 100 |

| Glutamate (10 mM) | - | Value | Value |

| Glutamate + HEC | 10 | Value | Value |

| Glutamate + HEC | 50 | Value | Value |

| Glutamate + HEC | 100 | Value | Value |

| Glutamate + HEC | 200 | Value | Value |

Table 2: Effect of this compound on Intracellular ROS Levels in Glutamate-Stressed Neurons

| Treatment Group | Concentration (µM) | Fluorescence Intensity (Mean ± SD) | ROS Levels (%) |

| Control (Vehicle) | - | Value | Value |

| Glutamate (10 mM) | - | Value | 100 |

| Glutamate + HEC | 10 | Value | Value |

| Glutamate + HEC | 50 | Value | Value |

| Glutamate + HEC | 100 | Value | Value |

| Glutamate + HEC | 200 | Value | Value |

Investigating Signaling Pathways

Should initial screens demonstrate a neuroprotective effect, further investigation into the underlying signaling pathways is crucial. Based on the mechanisms of related compounds, the Nrf2 and PI3K/Akt pathways are primary candidates.

Hypothetical Nrf2 Activation Pathway

This compound may induce the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant genes.

Caption: Hypothetical Nrf2 activation by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the neuroprotective potential of S-(2-hydroxyethyl)-L-cysteine. The proposed experiments are designed to assess its efficacy in mitigating oxidative stress and neuronal cell death in vitro. Positive findings from these initial studies would warrant further investigation into its effects on apoptotic markers (e.g., caspase-3 activation), its ability to modulate specific signaling pathways through techniques such as Western blotting, and its efficacy in in vivo models of neurodegenerative diseases. The exploration of this compound and its derivatives represents a promising avenue for the development of novel neuroprotective therapeutics.

References

-

Therapeutic effects of L-Cysteine in newborn mice subjected to hypoxia-ischemia brain injury via the CBS/H2S system: Role of oxidative stress and endoplasmic reticulum stress. (2017). PubMed Central. Retrieved from [Link]

-

Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats. (2017). Frontiers in Neurology. Retrieved from [Link]

-

Effects of 4-hydroxynonenal and N-acetyl-L-cysteine on Myc-induced Apoptosis. (1996). PubMed. Retrieved from [Link]

-

Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (2022). MDPI. Retrieved from [Link]

-

Expression of oxidative stress marker and inflammatory cytokines in the... (n.d.). ResearchGate. Retrieved from [Link]

-

EXAMINING OXIDATIVE STRESS MODELS IN MOUSE NEURON HT-22 CELLS TO EXPLORE NEUROPROTECTIVE EFFECTS OF ANTIOXIDANT COMPOUNDS. (n.d.). TCU Digital Repository. Retrieved from [Link]

-

N-acetylcysteine (D- and L-stereoisomers) prevents apoptotic death of neuronal cells. (n.d.). ResearchGate. Retrieved from [Link]

-

L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism. (2021). PubMed Central. Retrieved from [Link]

-

Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. (2019). MDPI. Retrieved from [Link]

-

Parishin C Attenuates Oxidative Stress and Inflammation in HT22 Hippocampal Neurons and BV2 Microglia Through Nrf2 Signaling Pathway. (2023). MDPI. Retrieved from [Link]

-

EXAMINING OXIDATIVE STRESS MODELS IN MOUSE NEURON HT-22 CELLS TO EXPLORE NEUROPROTECTIVE EFFECTS OF ANTIOXIDANT COMPOUNDS by Ca. (2025). TCU Digital Repository. Retrieved from [Link]

-

N-Acetyl-Cysteine: Modulating the Cysteine Redox Proteome in Neurodegenerative Diseases. (2021). MDPI. Retrieved from [Link]

-

Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. (2018). PubMed. Retrieved from [Link]

-

Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death. (2024). PubMed Central. Retrieved from [Link]

-

Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. (2009). PubMed Central. Retrieved from [Link]

-

L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells. (2024). PubMed. Retrieved from [Link]

-

Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease. (2019). PubMed. Retrieved from [Link]

-

Homocysteine Aggravates Cortical Neural Cell Injury through Neuronal Autophagy Overactivation following Rat Cerebral Ischemia-Reperfusion. (2018). MDPI. Retrieved from [Link]

-

Effect of homocysteine on survival of human glial cells. (2015). PubMed. Retrieved from [Link]

-

N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures. (2011). PubMed Central. Retrieved from [Link]

-

Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway. (2011). PubMed. Retrieved from [Link]

-

A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture. (1995). PubMed. Retrieved from [Link]

-

S-Allyl-L-cysteine attenuates cerebral ischemic injury by scavenging peroxynitrite and inhibiting the activity of extracellular signal-regulated kinase. (2006). PubMed. Retrieved from [Link]

Sources

- 1. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [repository.tcu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Therapeutic effects of L-Cysteine in newborn mice subjected to hypoxia-ischemia brain injury via the CBS/H2S system: Role of oxidative stress and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective effects of cerebroprotein hydrolysate and its combination with antioxidants against oxidative stress-induced HT22 cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S-(2-Hydroxyethyl)cysteine: From Discovery to its Role as a Key Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-(2-Hydroxyethyl)cysteine (HEC) and its N-acetylated form, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), have emerged from relative obscurity to become critical molecules of interest in toxicology, clinical diagnostics, and natural product chemistry. Initially identified as a detoxification product of industrial chemicals, HEC is now recognized for its natural occurrence in various organisms and its potential role in endogenous metabolic processes. This technical guide provides a comprehensive overview of the discovery, natural sources, metabolic pathways, and analytical methodologies related to HEC. It further delves into its established application as a biomarker of exposure to hazardous chemicals and explores its potential as an indicator of endogenous oxidative stress, offering insights for researchers and professionals in drug development and environmental health.

Introduction: The Emergence of a Significant Cysteine Adduct